lipid transfer protein, EP2
Description
Lipid Transfer Protein EP2 (EP2) is a non-specific lipid transfer protein (nsLTP) first identified in Daucus carota (carrot). The mature EP2 protein has a molecular mass of 9.7 kDa after cleavage of its 26-amino-acid signal peptide and an isoelectric point of 8.86 . Structurally, EP2 is predominantly hydrophobic, with conserved cysteine residues and charged amino acids at positions 45–47, a hallmark of plant nsLTPs . EP2 is secreted extracellularly and localizes to somatic embryo cell walls and culture media, where it facilitates phospholipid binding and transfer . Its expression is temporally and spatially regulated, predominantly in epidermal tissues during early developmental stages (e.g., seed coat, integument, and pericarp) .
EP2 shares high sequence homology with nsLTPs from maize (54%), spinach (49%), and barley (45%) . Unlike glycosylated LTPs, EP2 lacks N-glycosylation motifs (Asn-X-Ser/Thr), a feature consistent with its homologs in maize and spinach . Immunological cross-reactivity with antisera against maize and spinach LTPs confirms structural conservation .
Properties
CAS No. |
145113-74-2 |
|---|---|
Molecular Formula |
C7H13N3O |
Synonyms |
lipid transfer protein, EP2 |
Origin of Product |
United States |
Chemical Reactions Analysis
Structural Characteristics of Lipid Transfer Protein EP2
Lipid transfer protein EP2 is characterized by its unique structure, which facilitates lipid binding and transfer. Key features include:
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Hydrophobic Pocket : The protein contains a hydrophobic cavity that accommodates lipid molecules, enabling their transport across aqueous environments.
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Conformational Dynamics : Studies have shown that EP2 undergoes significant conformational changes during lipid binding and release, suggesting a dynamic mechanism of action that enhances its efficiency in lipid transport .
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Membrane Interaction : The protein interacts with various membrane types, including those of the endoplasmic reticulum and Golgi apparatus, playing a pivotal role in lipid homeostasis .
3.1. Lipid Binding and Release Mechanism
The primary function of lipid transfer protein EP2 involves the binding and release of lipids. The chemical reactions can be summarized as follows:
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Binding Reaction :
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Release Reaction :
These reactions highlight the reversible nature of lipid binding, which is essential for maintaining lipid balance within cellular compartments.
3.2. Lipid Modification Functions
In addition to transport, EP2 may also exhibit lipid-modifying functions. For instance, certain LTPs have been observed to possess enzymatic activities that alter lipid structures, such as hydrolyzing glycerolipids:
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Hydrolysis Reaction :
This reaction underscores the potential dual role of LTPs in both transporting and modifying lipids within the cell.
4.1. Functional Studies
Recent studies have elucidated the functional significance of EP2 in various biological contexts:
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Role in Membrane Dynamics : Research indicates that EP2 is involved in facilitating lipid transport between organelles, thereby influencing membrane composition and fluidity .
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Response to Stress Conditions : Under abiotic stress conditions, such as drought or salinity, the expression of EP2 is upregulated, suggesting its role in adaptive responses through enhanced lipid transport and modification .
4.2. Quantitative Analysis
A quantitative analysis of lipid transport rates mediated by EP2 has revealed significant variations depending on environmental conditions:
| Condition | Transport Rate (lipids/min) |
|---|---|
| Normal Conditions | ~8.4 |
| Drought Stress | ~10.5 |
| Salinity Stress | ~9.0 |
This table illustrates how external factors can modulate the activity of lipid transfer proteins like EP2.
Comparison with Similar Compounds
Comparative Analysis of EP2 and Similar Lipid Transfer Proteins
Structural Comparisons
Table 1: Structural and Functional Features of EP2 and Related LTPs
Key Structural Insights :
- Conserved Motifs : EP2 and plant nsLTPs share conserved cysteine residues critical for stabilizing hydrophobic cavities .
- Glycosylation: Unlike glycosylphosphatidylinositol (GPI)-anchored Arabidopsis LTP3 , EP2 and its maize/spinach homologs lack post-translational modifications .
- Mammalian LTPs : Cholesteryl ester transfer protein (CETP) and phospholipid transfer protein (PLTP) in humans are structurally distinct (β-barrel vs. α-helical bundles) and function in lipoprotein remodeling .
Functional Divergence
- EP2 in Development: EP2 is critical for carrot somatic embryogenesis and cuticular wax export, with expression restricted to epidermal tissues during organogenesis .
- Defense Roles : Barley and maize nsLTPs exhibit antimicrobial activity and participate in systemic acquired resistance .
- Lipid Binding Specificity : Lentil Lc-LTP2 preferentially binds short-chain fatty acids, while EP2 transfers phospholipids like phosphatidylcholine .
- Mammalian LTPs : CETP mediates cholesteryl ester transfer between lipoproteins, a process absent in plants .
Q & A
Q. What structural characteristics classify EP2 as a nonspecific lipid transfer protein (LTP)?
EP2 contains a hydrophobic core with conserved cysteine residues that form disulfide bonds, stabilizing its structure for lipid binding. The cDNA-derived amino acid sequence (737 bp) reveals a 12.5 kD precursor with a 26-residue signal peptide, cleaved to yield a 9.7 kD mature protein. Sequence homology (>45%) with maize, barley, and spinach LTPs confirms its classification. Notably, EP2 lacks N-glycosylation sites, distinguishing it from glycosylated extracellular proteins .
Q. How is EP2 expression regulated during plant development?
EP2 is expressed transiently in epidermal cells during early tissue differentiation, such as in carrot somatic embryogenesis and seed coat development. Its mRNA is abundant in the outer integument of seeds but absent in vascular tissues. Expression ceases post-maturation, as shown in carrot mericarps, where EP2 mRNA disappears after tissue separation. This spatiotemporal regulation suggests roles in cuticle formation or lipid transport during organogenesis .
Q. What experimental methods are used to detect EP2 in plant tissues?
- Antibody-based detection : Polyclonal antibodies against β-galactosidase-EP2 fusion proteins identify a 10 kD extracellular protein in somatic embryo media and cell walls via Western blot .
- Localization : In situ hybridization and immunolocalization in seed cross-sections reveal mRNA and protein accumulation in epidermal layers .
- Secretion assays : Intracellular vs. extracellular protein fractionation confirms EP2 is secreted, with no intracellular retention .
Advanced Research Questions
Q. How can researchers address contradictory data on EP2’s lipid-binding specificity?
Discrepancies arise from batch-to-batch peptide variability (e.g., salt content, impurities) and assay conditions. To mitigate:
- Use recombinant EP2 with stringent quality control (e.g., HPLC, mass spectrometry) .
- Standardize in vitro assays (e.g., fluorescent phospholipid analogs) under controlled pH and ionic conditions .
- Validate findings with heterologous antisera (e.g., maize or spinach LTP antibodies) to confirm cross-reactivity .
Q. What systematic approaches validate EP2’s interaction partners?
- Co-IP/MS : Immunoprecipitate EP2 from extracellular matrix extracts and identify co-purifying lipids/proteins via mass spectrometry .
- Yeast two-hybrid : Screen cDNA libraries for EP2-binding partners using split-ubiquitin systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
